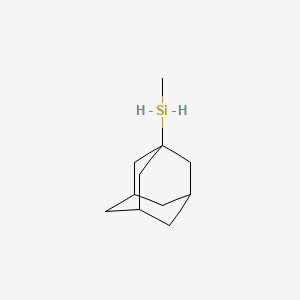

1-adamantyl(methyl)silane

CAS No.:

Cat. No.: VC16001113

Molecular Formula: C11H20Si

Molecular Weight: 180.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H20Si |

|---|---|

| Molecular Weight | 180.36 g/mol |

| IUPAC Name | 1-adamantyl(methyl)silane |

| Standard InChI | InChI=1S/C11H20Si/c1-12-11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10H,2-7,12H2,1H3 |

| Standard InChI Key | AESDPSCOOXPMHW-UHFFFAOYSA-N |

| Canonical SMILES | C[SiH2]C12CC3CC(C1)CC(C3)C2 |

Introduction

Molecular Architecture and Crystallographic Insights

The structural foundation of 1-adamantyl(methyl)silane derives from the adamantane cage, a tricyclic hydrocarbon renowned for its diamondoid geometry and exceptional thermal stability . When integrated into organosilicon systems, this moiety imparts steric bulk and influences electronic interactions at the silicon center.

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 14.2882(11) |

| b (Å) | 17.8169(10) |

| c (Å) | 7.6201(6) |

| β (°) | 103.780(8) |

| Volume (ų) | 1884.0(2) |

| Z | 4 |

The adamantyl group’s orientation in such structures minimizes steric strain, favoring equatorial positioning relative to the silicon atom . This arrangement enhances thermal stability and reduces susceptibility to nucleophilic attack at the silicon center.

Synthetic Methodologies

Nucleophilic Substitution Routes

A patent detailing the synthesis of 1-adamantane derivatives provides a foundational framework for adapting methodologies to 1-adamantyl(methyl)silane . The process involves reacting 1-acyloxyadamantane precursors with receptor compounds in aliphatic or cycloaliphatic solvents under acidic conditions. For silane derivatives, this approach can be modified by substituting aromatic receptors with methylsilane nucleophiles:

This reaction proceeds at ambient temperature, leveraging concentrated sulfuric acid as a catalyst to facilitate acyloxy group displacement . Industrial-scale production would likely optimize solvent ratios (5–100 parts solvent per part precursor) and acid concentrations (0.1–0.5 parts H₂SO₄) .

Metallation Strategies

Alternative routes derive from crystallographic studies of adamantyl-containing silanes. For example, adamantyltrimethoxysilane reacts with organolithium reagents to yield substituted silanes . Applying this to 1-adamantyl(methyl)silane synthesis:

This method avoids harsh acidic conditions but requires stringent moisture control to prevent siloxane formation.

Chemical Reactivity and Functionalization

Hydrosilylation Reactions

The Si–H bond in 1-adamantyl(methyl)silane enables hydrosilylation with alkenes and alkynes, a reaction catalyzed by transition metals like platinum . For example:

This reactivity is pivotal for synthesizing silicon-based polymers with enhanced thermal stability .

Oxidation Pathways

Exposure to oxidative agents converts the silicon center to silanols or siloxanes:

Such derivatives find use as crosslinking agents in silicone resins .

Comparative Analysis with Analogous Silanes

Table 2: Properties of Adamantyl-Containing Silanes

The methyl group in 1-adamantyl(methyl)silane reduces electrophilicity at silicon compared to chlorinated analogues, enhancing air stability while retaining sufficient reactivity for catalytic applications .

Prospective Applications

Advanced Material Synthesis

The compound’s hybrid organic-inorganic structure positions it as a precursor for heat-resistant polymers. Silicone elastomers incorporating adamantyl groups exhibit glass transition temperatures exceeding 200°C, making them suitable for aerospace components .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume